2-Bromo-3-methoxy-1,1,1-trifluoropropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane typically involves the halogenation of a suitable precursor. One common method involves the bromination of 1,1,1-trifluoro-3-methoxypropane under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1,1,1-trifluoro-3-methoxypropanol, 1,1,1-trifluoro-3-methoxypropylamine, and other substituted derivatives.
Oxidation Reactions: Products include 1,1,1-trifluoro-3-methoxypropanone and related ketones.
Reduction Reactions: Products include 1,1,1-trifluoro-3-methoxypropane and other reduced forms.
Scientific Research Applications
2-Bromo-3-methoxy-1,1,1-trifluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Historically, it has been used as a general anesthetic, although its use has declined with the development of newer anesthetics.
Industry: It is used in the production of fluorinated polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-1,1,1-trifluoropropane involves its interaction with the central nervous system. As an anesthetic, it works by depressing the activity of neurons, leading to a loss of consciousness and sensation. The compound interacts with various ion channels and receptors in the brain, including GABA receptors, which play a crucial role in its anesthetic effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: This compound is similar in structure but has a ketone group instead of a methoxy group.
3-Bromo-1,1,1-trifluoropropane: This compound lacks the methoxy group and is used in different industrial applications.
Uniqueness
2-Bromo-3-methoxy-1,1,1-trifluoropropane is unique due to its combination of bromine, trifluoromethyl, and methoxy groups, which confer specific chemical properties and reactivity. Its use as an anesthetic also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-bromo-1,1,1-trifluoro-3-methoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQBSZARDNGLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407583 |
Source
|
Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-92-8 |
Source
|
Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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